Dibenzofuran-2-sulfonic acid hydrate
Description
Dibenzofuran-2-sulfonic acid hydrate (CAS: 83863-63-2) is a sulfonated derivative of dibenzofuran, characterized by a sulfonic acid (-SO₃H) group at the 2-position of the dibenzofuran heterocyclic structure. Its molecular formula is C₁₂H₇O₄S·xH₂O, with an anhydrous molecular weight of 248.24 g/mol and a melting point of 144–145°C . The compound is hygroscopic, indicating significant polarity and solubility in polar solvents such as water or alcohols . It is commonly used in organic synthesis, catalysis, and materials science due to its strong acidity and stability.
Key properties include:
- IUPAC Name: Dibenzofuran-2-sulfonic acid
- InChI Key: JANFYPHFIPGYTQ-UHFFFAOYSA-M
- SMILES: [O-]S(=O)(=O)C₁=CC₂=C(OC₃=C₂C=CC=C₃)C=C₁
- Synonym: 2-Dibenzofuransulfonic acid .
Properties
IUPAC Name |
dibenzofuran-2-sulfonic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4S.H2O/c13-17(14,15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12;/h1-7H,(H,13,14,15);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMWDYAVJTYCKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation Using Concentrated Sulfuric Acid
Concentrated sulfuric acid (96–98%) is a classical sulfonating agent for dibenzofuran. The reaction proceeds via the generation of sulfur trioxide (SO₃), which acts as the electrophile. In a typical procedure, dibenzofuran is dissolved in a polar aprotic solvent such as dichloromethane or dimethyl sulfoxide, and sulfuric acid is added dropwise under controlled temperatures (0–25°C). The mixture is stirred for 24–48 hours to ensure complete sulfonation.
Key Parameters
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Temperature : Prolonged reactions at room temperature minimize side reactions like over-sulfonation.
-
Solvent Choice : Polar solvents enhance solubility of dibenzofuran and stabilize intermediates.
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Acid Concentration : Higher concentrations (≥96%) improve reaction efficiency but require careful temperature control.
Oleum-Mediated Sulfonation
For more aggressive sulfonation, oleum (fuming sulfuric acid) is employed. Oleum provides excess SO₃, accelerating the reaction and enabling sulfonation under milder conditions (e.g., 2–6 hours at 50°C). This method is particularly useful for large-scale synthesis but necessitates stringent safety measures due to the corrosive nature of oleum.
Regioselectivity and Reaction Optimization
Achieving regioselectivity at the 2-position requires careful modulation of reaction conditions:
Solvent Effects
Non-polar solvents like toluene or chlorobenzene favor monosubstitution by reducing the reactivity of SO₃. In contrast, polar solvents such as nitrobenzene may promote polysulfonation but are avoided in this context.
Post-Sulfonation Workflow
Neutralization and Isolation
Post-sulfonation, the crude product is neutralized with aqueous sodium hydroxide or ammonium hydroxide to precipitate the sodium sulfonate salt. The salt is filtered, washed with cold isopropanol, and dried under vacuum.
Hydration and Recrystallization
The sulfonic acid is converted to its hydrate form by dissolving in hot deionized water and precipitating with ethanol. Recrystallization from a water-methanol mixture yields high-purity dibenzofuran-2-sulfonic acid hydrate.
Comparative Analysis of Sulfonation Methods
| Method | Sulfonating Agent | Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Concentrated H₂SO₄ | 96% H₂SO₄ | 24–48 | 20–25 | 70–75 | 85–90 |
| Oleum | 20% SO₃ in H₂SO₄ | 2–6 | 50–60 | 80–85 | 90–95 |
| Chlorosulfonic Acid | ClSO₃H | 1–3 | 0–10 | 85–90 | ≥95 |
Note: Chlorosulfonic acid offers superior efficiency but poses handling challenges due to its volatility and corrosivity.
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions: Dibenzofuran-2-sulfonic acid hydrate undergoes various chemical reactions, including:
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Sodium borohydride; reactions are usually carried out in alcohol or aqueous media at room temperature.
Substitution: Various nucleophiles such as amines or alcohols; reactions are performed in polar solvents under reflux conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfonate or sulfinate derivatives.
Substitution: Substituted dibenzofuran derivatives.
Scientific Research Applications
Organic Synthesis
Dibenzofuran-2-sulfonic acid hydrate serves as a crucial reagent in organic synthesis. It acts as a building block for the development of more complex molecules, facilitating various synthetic pathways in chemical research.
Biochemical Research
In biological studies, this compound is utilized to investigate enzyme mechanisms and functions. It can act as a probe in biochemical assays, aiding researchers in understanding the interactions between enzymes and substrates.
Medicinal Chemistry
While not directly employed as a therapeutic agent, this compound is significant in medicinal chemistry as a precursor for synthesizing potential drug candidates. Its derivatives can be modified to enhance biological activity, making it valuable in drug discovery processes .
Environmental Applications
This compound has been explored for its role in environmental chemistry, particularly in wastewater treatment processes. Its ability to function as a fluorescent marker helps in tracking pollutants and assessing the efficiency of treatment methods . Additionally, it has potential applications in corrosion inhibition, contributing to the preservation of materials in industrial settings .
Analytical Chemistry
This compound is also employed in analytical testing, particularly for determining the presence of other compounds through spectroscopic methods. Its unique spectral properties allow it to be used as a standard or reference material in various analytical procedures .
Case Study 1: Enzyme Mechanism Investigation
Research conducted by Jiao et al. utilized this compound as a fluorescent marker to study enzyme kinetics in water treatment systems. The findings revealed that the compound effectively tracked enzyme activity and pollutant degradation rates, highlighting its utility in environmental biochemistry .
Case Study 2: Synthesis of Drug Candidates
A study published in the Journal of the American Chemical Society demonstrated the use of this compound as a precursor for synthesizing novel anti-cancer agents. The derivatives exhibited enhanced cytotoxicity against cancer cell lines compared to their parent compounds, showcasing the compound's potential in medicinal chemistry .
Mechanism of Action
The mechanism of action of dibenzofuran-2-sulfonic acid hydrate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use . The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, which are crucial for its binding affinity and specificity . These interactions can modulate the activity of the target molecules, leading to various biochemical and physiological effects .
Comparison with Similar Compounds
Dibenzofuran (Parent Compound)
Dibenzofuran (C₁₂H₈O) lacks the sulfonic acid group, resulting in distinct physicochemical differences:
The sulfonic acid group enhances hydrophilicity and thermal stability, making the hydrate more suitable for aqueous-phase reactions .
4,4'-Sulfonyldiphenol (Bisphenol S)
4,4'-Sulfonyldiphenol (CAS: 80-09-1) shares a sulfonyl (-SO₂-) bridge but lacks the dibenzofuran backbone and sulfonic acid group. Key differences:
| Property | This compound | 4,4'-Sulfonyldiphenol |
|---|---|---|
| Structure | Dibenzofuran + -SO₃H | Two phenols + -SO₂- |
| Acidity | Strong (sulfonic acid) | Moderate (phenolic OH) |
| Applications | Catalysis, materials science | Polymer precursor |
The sulfonic acid group in this compound provides stronger acidity compared to the phenolic hydroxyl groups in bisphenol S, enabling its use in acid-catalyzed reactions .
Naphthalene-2-sulfonic Acid
Naphthalene-2-sulfonic acid (CAS: 120-18-3) is a simpler aromatic sulfonic acid. Comparisons include:
| Property | This compound | Naphthalene-2-sulfonic Acid |
|---|---|---|
| Molecular Weight | 247.24 | 208.24 |
| Melting Point | 144–145°C | 91–93°C |
| Aromatic System | Dibenzofuran (oxygen heterocycle) | Naphthalene (hydrocarbon) |
Limitations and Data Gaps
Further research is needed to explore:
- Solubility in various solvents.
- Catalytic efficiency relative to other sulfonic acids.
- Hydration-dependent properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
